5-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Overview
Description
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is primarily used as a raw material in chemical synthesis for the preparation of other compounds .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid is protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
This compound acts as a protein kinase inhibitor . It binds to the active site of the kinase, preventing the addition of phosphate groups to substrate proteins. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular activity .
Biochemical Pathways
These could include pathways involved in cell growth, proliferation, and survival .
Pharmacokinetics
Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
The inhibition of protein kinases by this compound can lead to a variety of cellular effects. Depending on the specific kinases inhibited, these effects could include slowed cell growth, induced cell death, or changes in cell differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in kinase activity. The compound’s derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, has been identified as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases . The nature of these interactions typically involves the inhibition of kinase activity, which can affect various signaling pathways within the cell.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit protein kinases can lead to changes in cell cycle progression, apoptosis, and other critical cellular functions . These effects are particularly relevant in the context of cancer research, where kinase inhibitors are used to halt the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes involved in phosphorylation processes. By inhibiting these enzymes, the compound can prevent the phosphorylation of target proteins, thereby altering their activity and function . This inhibition can lead to changes in gene expression and cellular behavior, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of kinase activity, with potential implications for cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to phosphorylation and kinase activity. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and overall cellular health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s ability to interact with target proteins and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-indazole-3-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
Scientific Research Applications
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indazole-3-carboxylic acid
- 5-Bromo-3-methyl-1H-indazole
- 5-Bromo-1H-indazole-3-carboxaldehyde
- 6-Bromo-2-methyl-2H-indazole
Uniqueness
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and carboxylic acid group at the 3-position make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
5-bromo-1-methylindazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFQVZMBVERDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249371 | |
Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-96-4 | |
Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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